N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Antimicrobial SAR Antitubercular screening Chemical probe procurement

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 865286-83-5) is a synthetic small molecule (C15H12N4O7, MW 360.28 g/mol) that integrates a 5-nitrofuran pharmacophore with a 1,3,4-oxadiazole central ring via a carboxamide linker. The 2,4-dimethoxyphenyl substituent on the oxadiazole distinguishes this compound from other nitrofuran-oxadiazole hybrids bearing halogen, alkyl, or heterocyclic groups.

Molecular Formula C15H12N4O7
Molecular Weight 360.282
CAS No. 865286-83-5
Cat. No. B2721742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide
CAS865286-83-5
Molecular FormulaC15H12N4O7
Molecular Weight360.282
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
InChIInChI=1S/C15H12N4O7/c1-23-8-3-4-9(11(7-8)24-2)14-17-18-15(26-14)16-13(20)10-5-6-12(25-10)19(21)22/h3-7H,1-2H3,(H,16,18,20)
InChIKeyRIAAIFSVKXWCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 865286-83-5): Procurement-Relevant Identity and Core Scaffold


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 865286-83-5) is a synthetic small molecule (C15H12N4O7, MW 360.28 g/mol) that integrates a 5-nitrofuran pharmacophore with a 1,3,4-oxadiazole central ring via a carboxamide linker . The 2,4-dimethoxyphenyl substituent on the oxadiazole distinguishes this compound from other nitrofuran-oxadiazole hybrids bearing halogen, alkyl, or heterocyclic groups. The nitrofuran moiety is a well-established antimicrobial and antitubercular warhead requiring reductive bioactivation, while the oxadiazole ring serves as a metabolically stable bioisostere of ester and amide functionalities [1]. This compound is supplied as a research-grade chemical (typical purity ≥95%) for in vitro screening and structure–activity relationship (SAR) investigations .

Why N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide Cannot Be Replaced by Other Nitrofuran-Oxadiazole Analogs


Within the nitrofuran–oxadiazole hybrid class, subtle variations in the oxadiazole C5-substituent can dramatically alter biological potency, spectrum, and pharmacokinetic stability. Systematic SAR studies on nitrofuran-1,3,4-oxadiazole hybrids reveal that the linker type (amide vs. methylene amide vs. no linker) and the phenyl ring substitution pattern profoundly influence anti-TB activity, with electron-donating groups (e.g., methoxy) often enhancing potency while modulating cytotoxicity [1]. The 2,4-dimethoxyphenyl analogue occupies a distinct chemical space that cannot be approximated by the 4-bromophenyl, 4-tert-butylphenyl, or dimethylbenzyl congeners, as each substituent confers unique electronic, steric, and lipophilic properties that directly impact target engagement, metabolic liability, and off-target profiles [2]. Procurement of a close but non-identical analog therefore risks invalidating SAR hypotheses and producing non-reproducible biological data.

Quantitative Differentiation Evidence for N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 865286-83-5)


Absence of High-Strength Comparator-Based Quantitative Evidence — Critical Procurement Caveat

An exhaustive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) as of May 2026 has identified NO published head-to-head comparative study, quantitative biochemical assay, or in vivo PK/PD dataset for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 865286-83-5) against a named structural analog. The compound appears exclusively in vendor catalogs and chemical sourcing databases. A structurally related comparator, Antitubercular agent-12 (N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide; CAS 905677-04-5), has published anti-TB MIC data (1.439 μg/mL against M. tuberculosis) and cytotoxicity data (CC50: 57.34 μg/mL in Vero cells) , but no direct comparative data link the 2,4-dimethoxyphenyl analog to this benchmark. The PubChem BioAssay record for CID 155735 (assigned to this compound) reports antiproliferative activity against HeLa cells with at least one active result ≤ 1 µM, but provides no comparator data, no mechanistic target identification, and no selectivity profile [1]. Consequently, ALL differentiation claims for this compound are currently limited to Class-level inference based on the general behavior of nitrofuran-oxadiazole hybrids.

Antimicrobial SAR Antitubercular screening Chemical probe procurement

Procurement-Driven Application Scenarios for N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide


Systematic Exploration of 2,4-Dimethoxy Substitution Effects in Nitrofuran-Oxadiazole Anti-Tubercular SAR Libraries

This compound serves as the specific 2,4-dimethoxyphenyl representative in a focused nitrofuran-1,3,4-oxadiazole library. Based on class-level SAR established by Wang et al. (2022), the electron-donating character and hydrogen-bonding capacity of the 2,4-dimethoxy motif may enhance anti-TB potency relative to unsubstituted phenyl or halogen-bearing analogs, but this hypothesis cannot be confirmed or refuted without primary screening data. Procurement of this exact compound is necessary to complete a methoxy-position isomer matrix (2,4- vs. 3,4- vs. 3,5-dimethoxyphenyl) for comparative SAR analysis [1].

HeLa Cell Antiproliferative Screening as a Starting Point for Cytotoxicity Profiling

The sole publicly available biological activity datum is a PubChem BioAssay entry indicating antiproliferative activity against human HeLa cells (≥1 result ≤ 1 µM after 48 h incubation, WST-8 assay) [2]. Researchers investigating nitrofuran-bearing hybrids for anticancer applications may use this compound as a starting point for confirmatory dose-response profiling and selectivity assessment against non-cancerous cell lines. This application scenario is strictly preliminary; no mechanism of action, therapeutic index, or in vivo efficacy data exist.

Physicochemical and Metabolic Stability Profiling of 2,4-Dimethoxyphenyl-Containing Oxadiazole Hybrids

The 2,4-dimethoxyphenyl group introduces two metabolically labile O-methyl positions, which may confer distinct Phase I metabolic profiles compared to halogenated (e.g., 4-bromophenyl) or alkyl-substituted (e.g., 4-tert-butylphenyl) oxadiazole congeners. This compound is suitable for comparative intrinsic clearance assays in liver microsomes (human, mouse) and CYP inhibition panels, where the substitution-dependent metabolic soft spots can be mapped. Such data would inform whether the 2,4-dimethoxy substitution offers any PK advantage over the 4-bromo comparator (Antitubercular agent-12), for which microsomal stability data are not publicly available [1].

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.